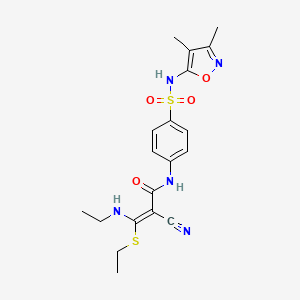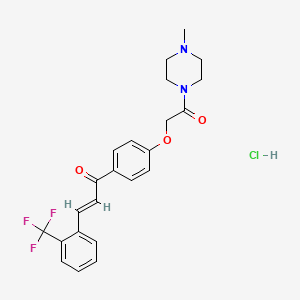
Nrf2 activator-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nrf2 activator-4 is a potent and orally active compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by inducing the expression of various cytoprotective and detoxifying genes . This compound has shown promise in protecting cells from oxidative damage and improving cognitive functions in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nrf2 activator-4, also known as Compound 20a, can be synthesized through a multi-step chemical process. The synthetic route involves the reaction of specific starting materials under controlled conditions to form the desired product. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity.
- Purification and isolation of the final product to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nrf2 activator-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further react with cellular components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Nrf2 activator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Nrf2 pathway and its role in cellular defense mechanisms.
Biology: Investigated for its potential to protect cells from oxidative stress and inflammation.
Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway
Wirkmechanismus
Nrf2 activator-4 exerts its effects by activating the Nrf2 pathway. The compound interacts with the Kelch-like ECH-associated protein 1 (Keap1), leading to the release and stabilization of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. This binding induces the expression of genes involved in antioxidant defense, detoxification, and cellular protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are known to activate the Nrf2 pathway, including:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables.
Dimethyl fumarate: A synthetic compound used in the treatment of multiple sclerosis.
Curcumin: A natural compound found in turmeric with antioxidant properties
Uniqueness of Nrf2 activator-4
This compound is unique due to its high potency and oral bioavailability. It has shown significant efficacy in preclinical studies, particularly in models of oxidative stress and cognitive impairment. Its ability to effectively activate the Nrf2 pathway and induce the expression of cytoprotective genes makes it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H24ClF3N2O3 |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
(E)-1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C23H23F3N2O3.ClH/c1-27-12-14-28(15-13-27)22(30)16-31-19-9-6-18(7-10-19)21(29)11-8-17-4-2-3-5-20(17)23(24,25)26;/h2-11H,12-16H2,1H3;1H/b11-8+; |
InChI-Schlüssel |
MLBFDNAGDZEBHA-YGCVIUNWSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3C(F)(F)F.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



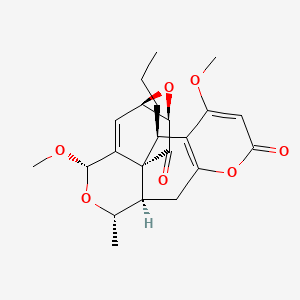
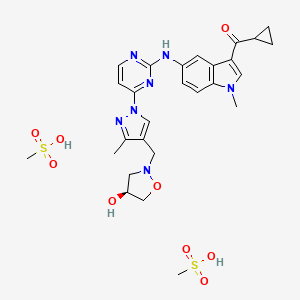


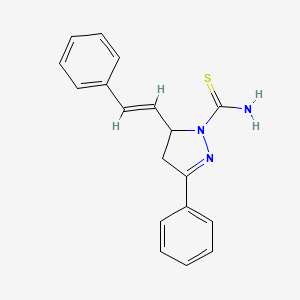
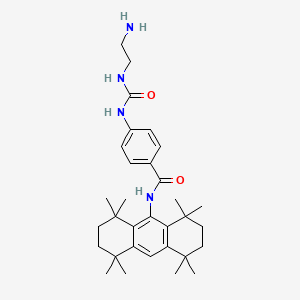
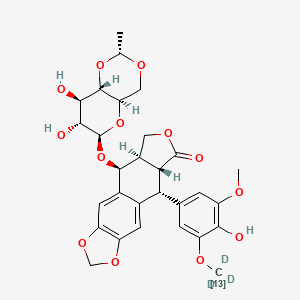

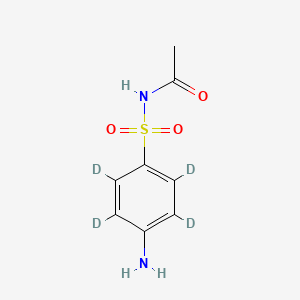
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
